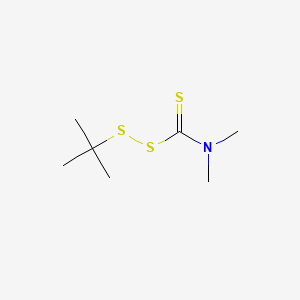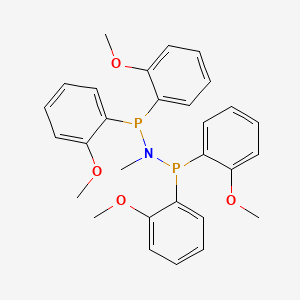
5-Chloro-1-methyl-3-(2-nitro-1-propen-1-yl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-methyl-3-(2-nitro-1-propen-1-yl)-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-3-(2-nitro-1-propen-1-yl)-1H-indazole typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of a nitro group to a precursor compound.
Alkylation: Addition of a methyl group.
Chlorination: Introduction of a chlorine atom.
Cyclization: Formation of the indazole ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could convert the nitro group to an amine group.
Substitution: Halogen substitution reactions might replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1-methyl-3-(2-nitro-1-propen-1-yl)-1H-indazole may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, indazole derivatives interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3-(2-nitro-1-propen-1-yl)-1H-indazole: Lacks the chlorine atom.
5-Chloro-1-methyl-1H-indazole: Lacks the nitro and propenyl groups.
3-(2-Nitro-1-propen-1-yl)-1H-indazole: Lacks the methyl and chlorine atoms.
Uniqueness
5-Chloro-1-methyl-3-(2-nitro-1-propen-1-yl)-1H-indazole is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in other similar compounds.
Eigenschaften
Molekularformel |
C11H10ClN3O2 |
|---|---|
Molekulargewicht |
251.67 g/mol |
IUPAC-Name |
5-chloro-1-methyl-3-[(E)-2-nitroprop-1-enyl]indazole |
InChI |
InChI=1S/C11H10ClN3O2/c1-7(15(16)17)5-10-9-6-8(12)3-4-11(9)14(2)13-10/h3-6H,1-2H3/b7-5+ |
InChI-Schlüssel |
OBQZQHVVRSGZCO-FNORWQNLSA-N |
Isomerische SMILES |
C/C(=C\C1=NN(C2=C1C=C(C=C2)Cl)C)/[N+](=O)[O-] |
Kanonische SMILES |
CC(=CC1=NN(C2=C1C=C(C=C2)Cl)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methylbenzene-1-sulfonyl)-2-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13746036.png)
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate](/img/structure/B13746071.png)

![3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)



![{[(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13746110.png)

![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
